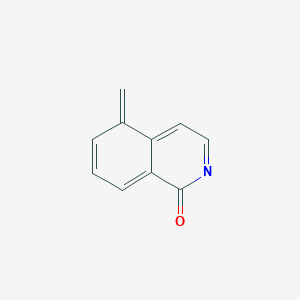

5-Methylideneisoquinolin-1-one

Beschreibung

5-Methylisoquinolin-1(2H)-one (CAS: 24188-72-5) is an isoquinolinone derivative featuring a methyl group (-CH₃) at the 5-position of the bicyclic aromatic ring. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol . This compound is structurally characterized by a fused benzene and pyridone ring system, where the methyl substituent at position 5 influences electronic distribution and steric interactions. Isoquinolinones are of significant interest in medicinal chemistry due to their bioactivity, including kinase inhibition and antimicrobial properties .

Eigenschaften

Molekularformel |

C10H7NO |

|---|---|

Molekulargewicht |

157.17 g/mol |

IUPAC-Name |

5-methylideneisoquinolin-1-one |

InChI |

InChI=1S/C10H7NO/c1-7-3-2-4-9-8(7)5-6-11-10(9)12/h2-6H,1H2 |

InChI-Schlüssel |

PBGBGJOVUSVOJJ-UHFFFAOYSA-N |

Kanonische SMILES |

C=C1C=CC=C2C1=CC=NC2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylideneisoquinolin-1-one can be achieved through several methods. One common approach involves the cyclization of benzamide derivatives with alkynes or C2 synthons via a [4 + 2] annulation manner . This method is efficient and provides high yields of the desired product. Another method involves the use of trifunctional aromatic ketones and primary amines under mild conditions .

Industrial Production Methods

Industrial production of 5-Methylideneisoquinolin-1-one typically involves large-scale synthesis using catalytic processes. Transition metal-catalyzed reactions, such as those involving palladium or copper, are commonly employed due to their efficiency and scalability . These methods allow for the production of the compound in significant quantities, making it accessible for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylideneisoquinolin-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, which can have different functional groups attached, enhancing their biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

5-Methylideneisoquinolin-1-one has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methylideneisoquinolin-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects . For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 5-methylisoquinolin-1(2H)-one and related compounds:

Structural and Functional Comparisons

Electronic Effects: The methyl group in 5-methylisoquinolin-1(2H)-one is electron-donating, slightly increasing electron density at the 5-position. In contrast, the sulfonyl group in 5-methylsulfonyl-2H-isoquinolin-1-one is strongly electron-withdrawing, making the ring more electrophilic . The amino group in 5-aminoisoquinolin-1(4H)-one () enhances nucleophilicity, enabling participation in coupling reactions or hydrogen bonding .

Solubility and Bioavailability: Polar substituents (e.g., -SO₂CH₃, -OH, -OCH₂CH₂OCH₃) improve aqueous solubility compared to the hydrophobic methyl group in the parent compound. For instance, 5-(2-methoxyethoxy)-2-methylisoquinolin-1(2H)-one () has a polyethylene glycol-like side chain, enhancing solubility for oral administration .

Sulfonyl-containing compounds (e.g., ) are often used in protease inhibitors due to their ability to form stable interactions with catalytic residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.